2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H2Cl2F3NO and a molecular weight of 244.0 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyridine ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde typically involves the chlorination and trifluoromethylation of nicotinaldehyde derivatives. One common method includes the following steps:
Chlorination: Nicotinaldehyde is subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 6 positions of the pyridine ring.
Trifluoromethylation: The chlorinated intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, under appropriate conditions to introduce the trifluoromethyl group at the 4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of suitable solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid.
Reduction: 2,6-Dichloro-4-(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of an aldehyde group.
2,6-Dichloro-4-(trifluoromethyl)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,6-Dichloro-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde is unique due to its combination of chlorine, trifluoromethyl, and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde (commonly referred to as TFMP) is a compound of significant interest in both agrochemical and pharmaceutical research. Its unique structural features, particularly the trifluoromethyl group and the dichlorinated pyridine ring, contribute to its diverse biological activities. This article explores the biological activity of TFMP, including its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C7H2Cl2F3NO
- Molecular Weight : 243.99 g/mol
- Chemical Structure : The compound features a pyridine ring substituted with two chlorine atoms and one trifluoromethyl group, which enhances its lipophilicity and biological activity.
Mechanisms of Biological Activity
The biological activities of TFMP derivatives are attributed to the physicochemical properties imparted by the fluorine atoms and the unique characteristics of the pyridine moiety. These properties enable TFMP to interact with various biological targets, influencing enzyme activity and cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : TFMP has been shown to inhibit specific enzymes, which is crucial for its role as a potential therapeutic agent.
- Antimicrobial Activity : Compounds containing the trifluoromethyl group often exhibit enhanced antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes.
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology.
Applications in Drug Development
TFMP serves as a precursor in the synthesis of various biologically active compounds. Its derivatives are explored for their potential as agrochemicals and pharmaceuticals.
Notable Applications:
- Agrochemicals : More than 20 new agrochemicals based on TFMP have been developed, highlighting its importance in crop protection.
- Pharmaceuticals : The trifluoromethyl group is a common pharmacophore in FDA-approved drugs. Research indicates that compounds with this group often exhibit improved metabolic stability and bioactivity .
Study 1: Synthesis and Biological Evaluation
A study synthesized several TFMP derivatives and evaluated their biological activities against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus .
Compound | Activity | Target Pathogen |
---|---|---|
TFMP Derivative A | Moderate | Staphylococcus aureus |
TFMP Derivative B | High | Escherichia coli |
Study 2: Anticancer Potential
In another investigation, TFMP derivatives were tested for cytotoxicity against human cancer cell lines. The study revealed that some compounds induced apoptosis in cancer cells through caspase activation pathways .
Summary of Findings
The biological activities of this compound are multifaceted, with applications ranging from agriculture to medicine. Its unique chemical structure enhances its interaction with biological systems, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-5-1-4(7(10,11)12)3(2-14)6(9)13-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHMPLQCNUGZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650496 | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-56-9 | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914636-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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